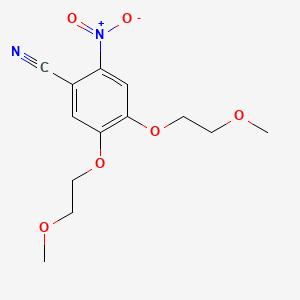

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-18-3-5-20-12-7-10(9-14)11(15(16)17)8-13(12)21-6-4-19-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNCLIICKUIURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581646 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236750-65-5 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key chemical intermediate, primarily recognized for its role in the synthesis of potent pharmaceutical compounds. Its molecular structure, featuring a substituted benzonitrile core, makes it a valuable building block in the development of targeted therapies. This technical guide provides a detailed overview of its physicochemical properties, synthesis, and relevance in medicinal chemistry, with a focus on its application in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] Erlotinib is a crucial drug in the treatment of non-small cell lung cancer.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 236750-65-5 | [3] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [3][4] |

| Molecular Weight | 296.28 g/mol | [3][4] |

| Appearance | Yellow-green crystalline powder | |

| Melting Point | 139-143 °C | |

| Boiling Point | 459.3 ± 45.0 °C (Predicted) | [2] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [5] |

| Storage | +5°C | [3] |

Spectroscopic Data

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. A representative experimental protocol is detailed below.

Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

Preparation of Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.

-

Nitration Reaction: In a suitable reactor, introduce Feedstock I, concentrated sulfuric acid (Feedstock II), and concentrated nitric acid (Feedstock III) at controlled flow rates. A molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4 is maintained.[1] The reaction temperature is set to 60 °C with a residence time of 60 seconds.[1]

-

Work-up: The reaction mixture is cooled, and the glacial acetic acid is removed by distillation under reduced pressure.[1] The residue is then taken up in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[1]

-

Purification: The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.[1]

This process has been reported to yield this compound with a purity of over 98%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Drug Development

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Erlotinib. The subsequent chemical transformations involve the reduction of the nitro group to an amine, followed by cyclization and coupling reactions to form the final quinazoline-based drug molecule.

Reduction of the Nitro Group

A crucial step in the synthetic pathway to Erlotinib is the reduction of the nitro group of this compound to form 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This transformation is typically achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

Logical Relationship to Erlotinib

Caption: Role as an intermediate in the synthesis of Erlotinib.

Biological Activity

There is currently no significant publicly available data on the specific biological activity or signaling pathway modulation of this compound itself. Its biological relevance is primarily attributed to its role as a precursor to the EGFR inhibitor, Erlotinib. As an impurity in the final drug product, its potential biological effects would be of interest in toxicology and drug safety studies.

Safety and Handling

This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, related nitroaromatic and nitrile compounds can be hazardous. Standard safety precautions should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a crucial intermediate for the pharmaceutical industry, particularly in the synthesis of the anti-cancer drug Erlotinib. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and its pivotal role in drug development. For researchers and scientists in this field, a thorough understanding of this compound is essential for the efficient and safe production of life-saving therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and biological relevance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile. The information is compiled from various scientific sources to support research and development activities.

Core Physicochemical Properties

This compound is a substituted benzonitrile derivative. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 236750-65-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][2][3][4] |

| Molecular Weight | 296.28 g/mol | [1][2][3][4] |

| Appearance | White or off-white powder, crystalline powder, or yellow-green crystalline powder.[2][3][5] | |

| Melting Point | Reported values range from 120°C to 156°C (e.g., ~120-124°C, 139-143°C, 152-156°C).[2][3][6] | |

| Boiling Point | 459.3 ± 45.0 °C (Predicted).[3][7] | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted).[3][5][7] | |

| Flash Point | 231.6 °C.[3][5] | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol and ethanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2][3] | |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.28 (s, 1H), 4.30 (m, 4H), 3.82 (m, 4H), 3.45 (s, 6H).[6] | |

| InChI Key | JNNCLIICKUIURH-UHFFFAOYSA-N.[4] | |

| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-].[4] |

Biological Significance and Applications

This compound is primarily recognized as a key intermediate and a known impurity in the synthesis of Erlotinib.[1][7] Erlotinib is a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][8] The synthesis of Erlotinib involves the conversion of this nitrobenzonitrile intermediate into the corresponding amine, which then undergoes further reactions to form the final quinazoline-based drug structure.[6]

Its role as a precursor highlights the importance of controlling its purity and understanding its reaction pathways in the pharmaceutical manufacturing of EGFR inhibitors.

Caption: Role as an intermediate in Erlotinib synthesis.

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. Two detailed methodologies are described in the literature.

This protocol involves a continuous flow reaction system.

-

Reactants:

-

Feedstock I: 3,4-bis(2-methoxyethoxy)benzonitrile dissolved in glacial acetic acid.

-

Feedstock II: Concentrated sulfuric acid.

-

Feedstock III: Concentrated nitric acid.

-

-

Procedure:

-

Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to prepare Feedstock I.[1]

-

Set up a flow system with pumps for each feedstock. The flow rates are adjusted to 20 ml/min for Feedstock I, 10 ml/min for Feedstock II, and 6 ml/min for Feedstock III.[1]

-

Ensure the molar ratio of HNO₃ to the benzonitrile starting material is 1:1.5 and the mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.[1]

-

The reaction temperature is maintained at 60 °C with a residence time of 60 seconds.[1]

-

The reaction solution is collected and passed through a cooling module set to 20 °C.[1]

-

Work-up:

-

Recover the glacial acetic acid by distillation under reduced pressure.[1]

-

Add the residue to 1.2 L of water and extract twice with 1 L of ethyl acetate.[1]

-

Combine the organic phases, wash with saturated sodium bicarbonate solution until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.[1]

-

-

-

Reported Yield: 90.58% with 98.95% purity.[1]

This protocol describes a batch synthesis process.

-

Reactants:

-

3,4-bis(2-methoxyethoxy)benzonitrile (42g).

-

70% Nitric acid (84ml).

-

-

Procedure:

-

Reported Yield: 90% (44.5g).[6]

Caption: A generalized workflow for the nitration synthesis.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) is not universally available, general precautions for handling nitroaromatic compounds should be strictly followed.

-

Irritation: The compound may cause skin and eye irritation and sensitization.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[3][9]

-

Handling: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[9] Avoid direct contact with skin and eyes.[3]

-

Storage: Store in a cool, dry, and well-ventilated place, locked up.[7][9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9] Do not discharge into the environment.[3]

References

- 1. This compound | 236750-65-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound [chembk.com]

- 4. GSRS [precision.fda.gov]

- 5. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound is an organic compound with the CAS number 236750-65-5.[1][2] Its molecular structure consists of a benzonitrile core substituted with two 2-methoxyethoxy groups at the 4 and 5 positions and a nitro group at the 2 position. The IUPAC name for this compound is this compound.[1] It is often found as a yellow-green or white crystalline powder.[3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][2][5] |

| Molecular Weight | 296.28 g/mol | [1][2][5] |

| CAS Number | 236750-65-5 | [1][2] |

| Appearance | Yellow-green crystalline powder | [4] |

| Boiling Point | 459.3 °C at 760 mmHg | [2][4] |

| Density | 1.26 g/cm³ | [2][4] |

| Storage Temperature | 2-8 °C | [2] |

| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-] | [1][5] |

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of the anti-tumor drug Erlotinib.[2][4][6] Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2][6] The compound is also identified as an impurity of Erlotinib.[2][6]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[6]

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.[6]

-

Nitration Reaction:

-

Use a flow pump to control the flow rates of the reactants.

-

Set the flow rate of Feedstock I to 20 ml/min.[6]

-

Set the flow rate of concentrated sulfuric acid (Feedstock II) to 10 ml/min.[6]

-

Set the flow rate of concentrated nitric acid (Feedstock III) to 6 ml/min.[6]

-

Maintain the reaction temperature at 20 °C using a cooling module.[6]

-

-

Work-up and Purification:

-

Collect the reaction solution from the outlet of the cooling module.[6]

-

Recover the glacial acetic acid by distillation under reduced pressure.[6]

-

Add 1.2 L of water to the residue and extract twice with 1 L of ethyl acetate.[6]

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.[6]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.[6]

-

This procedure yields 215.21 g of this compound with a reported purity of 98.95%.[6]

-

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 236750-65-5 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. An understanding of the solubility of this compound in organic solvents is critical for its synthesis, purification, and handling in a laboratory and manufacturing setting.

Physicochemical Properties

This compound is a crystalline solid. Its molecular structure, featuring two methoxyethoxy side chains, a nitro group, and a nitrile group, imparts a moderate polarity that governs its solubility in different organic solvents. The presence of the ether linkages in the methoxyethoxy groups enhances its solubility in a range of organic solvents.

Qualitative Solubility Data

Available data indicates the following qualitative solubility profile for this compound:

| Solvent Category | Solubility Description |

| Polar Aprotic Solvents | Very soluble in N,N-Dimethylformamide (DMF)[1]. |

| Polar Protic Solvents | Soluble in methanol and ethanol[1]. |

| Acids | Sparingly soluble in glacial acetic acid[1]. |

| Halogenated Solvents | Very slightly soluble in chloroform[1]. |

| Aqueous Solvents | Practically insoluble in water[1]. |

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the solubility of structurally similar compounds, such as other nitrobenzonitrile derivatives, a higher solubility is expected in polar aprotic solvents like acetone and N,N-dimethylformamide, and polar protic solvents like alcohols. The solubility is likely to be lower in non-polar solvents. For instance, 4-nitrobenzonitrile is readily soluble in acetone and dichloromethane[2]. The solubility of 3-nitrobenzoic acid, another related compound, is highest in methanol and ethanol, followed by ethyl acetate and acetonitrile[3]. This suggests a similar trend for this compound.

To obtain precise quantitative data, experimental determination is necessary. A detailed protocol for this is provided in the following section.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.

1. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered samples with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.

-

Role in Pharmaceutical Synthesis: Erlotinib

This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a medication used to treat non-small cell lung cancer and pancreatic cancer. The following diagram illustrates the logical workflow of its involvement in the synthesis pathway.

As depicted, 3,4-bis(2-methoxyethoxy)benzonitrile undergoes nitration to form this compound[4]. This intermediate is then subjected to a reduction of the nitro group to an amino group, followed by formylation and subsequent coupling with 3-ethynylaniline to yield Erlotinib[5]. The solubility of this compound in the reaction and purification solvents is a key factor in the efficiency and yield of these synthetic steps.

Conclusion

This technical guide has summarized the available solubility information for this compound, provided a detailed protocol for its experimental determination, and highlighted its critical role in pharmaceutical synthesis. A thorough understanding of its solubility properties is essential for researchers and professionals involved in the development and manufacturing of pharmaceuticals such as Erlotinib. The provided experimental workflow serves as a practical starting point for generating precise quantitative solubility data to optimize synthetic and purification processes.

References

Spectroscopic and Synthetic Profile of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₂O₆ | [1][2] |

| Molecular Weight | 296.28 g/mol | [1][2] |

| Appearance | Yellow-green crystalline powder | |

| CAS Number | 236750-65-5 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The following ¹H NMR data has been reported for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | Ar-H |

| 7.28 | s | 1H | Ar-H |

| 4.30 | m | 4H | Ar-O-CH₂ - |

| 3.82 | m | 4H | -O-CH₂ -CH₂-O- |

| 3.45 | s | 6H | -O-CH₃ |

Note: Data sourced from patent WO2007138613A2.

¹³C NMR (Carbon-13 NMR):

No experimental ¹³C NMR data for this compound has been identified in the public domain. The following are predicted chemical shifts based on computational analysis.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 152.1 | C -O |

| 147.9 | C -O |

| 141.2 | C -NO₂ |

| 118.9 | Ar-C |

| 117.5 | Ar-C |

| 115.8 | C ≡N |

| 106.3 | Ar-C |

| 71.2 | -O-C H₂-CH₂-O- |

| 69.5 | Ar-O-C H₂- |

| 59.2 | -O-C H₃ |

Disclaimer: This data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2230-2210 | Nitrile (-C≡N) | Stretching |

| ~1550-1500 & 1365-1315 | Nitro (-NO₂) | Asymmetric & Symmetric Stretching |

| ~1250-1000 | Ether (C-O-C) | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1600, 1500, 1450 | Aromatic C=C | Stretching |

Disclaimer: These are predicted absorption ranges and may vary in an experimental spectrum.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not publicly available. The following outlines the expected mass spectral data.

-

Molecular Ion (M⁺): The nominal mass of the molecule is 296 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed.

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), cleavage of the ether linkages, and loss of the methoxyethyl side chains.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[1]

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

70% Nitric Acid

-

Ice-water

Procedure:

-

Maintain a vessel of 70% nitric acid (84 mL) at 40°C.

-

Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42 g) to the nitric acid over a period of 2 hours with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour.

-

Quench the reaction by pouring the mixture into ice-water.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Dry the solid material at 50°C to yield this compound as a yellow solid.

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

General Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary compared to ¹H NMR.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.

-

Background Correction: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).

Role in Drug Development

This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other cancers.[3] The nitro and nitrile groups of this intermediate undergo further chemical transformations to construct the quinazoline core of the final drug molecule.

Logical Relationship to Erlotinib Synthesis:

Caption: Role as an intermediate in Erlotinib synthesis.

References

The Synthetic Keystone: A Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and its Role in Anti-Cancer Therapeutics

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key chemical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. While direct biological activity data for this specific benzonitrile derivative is not extensively documented in publicly available literature, its significance lies in its pivotal role as a precursor to a clinically important anti-tumor agent. This document will focus on its synthesis, chemical properties, and its subsequent conversion to Erlotinib.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 236750-65-5 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [2][3] |

| Molecular Weight | 296.28 g/mol | [2][3] |

| Appearance | Yellow-green crystalline powder | [4] |

| Boiling Point | 459.3 ± 45.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| Storage | 2-8°C | |

| Purity (HPLC) | >97% | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile.[1][5]

Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create feedstock I.[1]

-

Prepare feedstock II (concentrated sulfuric acid) and feedstock III (concentrated nitric acid).[1]

-

Using a flow pump, adjust the flow rates to 20 ml/min for feedstock I, 10 ml/min for feedstock II, and 6 ml/min for feedstock III. This maintains a molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of approximately 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4.[1]

-

Set the reaction temperature to 60°C with a residence time of 60 seconds.[1]

-

The reaction output is passed through a cooling module set at 20°C.[1]

-

Collect the reaction solution and recover the glacial acetic acid via distillation under reduced pressure.[1]

-

To the residue, add 1.2 L of water and perform extraction twice with 1 L of ethyl acetate each time.[1]

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.[1]

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield this compound.[1]

This process has been reported to yield approximately 215.21 g (90.58% yield) with a purity of 98.95%.[1]

Synthesis of the target compound.

Role as an Intermediate in Erlotinib Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The subsequent steps involve the reduction of the nitro group to an amine, followed by the formation of the quinazoline ring system and coupling with 3-ethynylaniline.[5]

Synthetic Pathway from Intermediate to Erlotinib

The general synthetic route from this compound to Erlotinib is outlined below.

References

- 1. This compound | 236750-65-5 [chemicalbook.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a crucial intermediate in the field of organic synthesis, most notably for its role in the production of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its primary application as a pivotal building block in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The document further explores the mechanism of action of Erlotinib by detailing the EGFR signaling pathway it inhibits. Experimental procedures are presented with clarity to enable replication, and key data is summarized in tabular format for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the biological signaling cascade, providing a clear and concise visual representation of the concepts discussed.

Physicochemical and Spectroscopic Data

This compound is a yellow-green crystalline powder.[1] Its key physicochemical properties are summarized in the table below. While experimentally determined spectroscopic data is not widely available in the public domain, predicted values and data from closely related structures provide valuable insights.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [2] |

| Molecular Weight | 296.28 g/mol | [2] |

| Appearance | Yellow-green crystalline powder | [1] |

| Melting Point | ~120-124 °C | [3] |

| Boiling Point | 459.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.26 g/cm³ (Predicted) | [4] |

| Flash Point | 231.6 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [3] |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.28 (s, 1H), 4.30 (m, 4H), 3.82 (m, 4H), 3.45 (s, 6H) | Based on analogous synthesis in patent literature |

| Storage | 2-8°C, dry and sealed | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile. The following experimental protocol is adapted from established synthetic procedures.[5]

Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create the primary feedstock.

-

Prepare separate feedstocks of concentrated sulfuric acid and concentrated nitric acid.

-

Utilizing a flow pump, introduce the feedstocks into a reactor at the following rates:

-

3,4-bis(2-methoxyethoxy)benzonitrile solution: 20 ml/min

-

Concentrated Sulfuric Acid: 10 ml/min

-

Concentrated Nitric Acid: 6 ml/min

-

-

Maintain the reaction temperature at 60°C with a residence time of 60 seconds.

-

The reaction mixture is then passed through a cooling module set to 20°C.

-

Collect the cooled reaction solution and recover the glacial acetic acid via distillation under reduced pressure.

-

To the residue, add 1.2 L of water and perform a liquid-liquid extraction twice with 1 L of ethyl acetate each time.

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.

-

The resulting product is this compound, obtained as a yellow solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Erlotinib

This compound is a key precursor in the multi-step synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the quinazoline core of Erlotinib.

Experimental Protocol: Synthesis of Erlotinib Hydrochloride

This protocol commences with the product from the previous nitration step.

Step 1: Reduction of the Nitro Group

-

The this compound is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate) or using reducing agents like tin(II) chloride in an acidic medium.

Step 2: Cyclization to form the Quinazoline Ring

-

Charge a reaction flask with 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile (37.01 g, 0.139 mol) and acetonitrile (185 ml).

-

To this mixture, add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol).

-

Heat the reaction mixture to reflux and maintain for approximately fifteen hours.

-

After the reaction is complete, cool the mixture to about 25°C and remove the solvent by distillation under vacuum.

-

Add methylethylketone (430 ml) to the residue.

Step 3: Formation of Erlotinib Hydrochloride

-

Suspend the resulting raw product in ethyl acetate (450 ml).

-

Add a solution of 37% hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.

-

Filter the resulting solid, wash, and dry in a vacuum oven at 45°C to yield Erlotinib hydrochloride.

Erlotinib Synthesis Workflow Diagram

Caption: Multi-step synthesis of Erlotinib from this compound.

Biological Context: The EGFR Signaling Pathway

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Aberrant activation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of the receptor.[1] This binding triggers a conformational change, leading to the dimerization of EGFR, either with another EGFR molecule (homodimerization) or with another member of the ErbB family of receptors (heterodimerization).[1]

Dimerization activates the intracellular tyrosine kinase domain of the receptor, resulting in autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various adaptor proteins and enzymes, which in turn activate several downstream signaling pathways.[1] The two major pathways are:

-

The RAS-RAF-MEK-MAPK Pathway: This pathway is crucial for cell proliferation.[6] Activated EGFR recruits adaptor proteins like Grb2 and Shc, which then activate Ras. Ras initiates a phosphorylation cascade through Raf, MEK, and ERK (MAPK). Activated ERK translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression.[6][7]

-

The PI3K-Akt-mTOR Pathway: This pathway is central to cell survival and growth.[6] Activated EGFR recruits and activates PI3K, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.[1]

Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascades that drive tumor growth.

EGFR Signaling Pathway Diagram

Caption: The EGFR signaling cascade and the inhibitory action of Erlotinib.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and its crucial role in the production of high-value pharmaceuticals like Erlotinib underscore its importance for researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and the biological pathways of the molecules it helps create is essential for the continued development of novel and effective therapeutics. This guide has provided a detailed overview of these aspects to support ongoing research and development efforts in the field of organic and medicinal chemistry.

References

The Genesis of a Key Intermediate: A Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a crucial chemical intermediate. Primarily recognized for its role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this compound's history is intrinsically linked to the development of targeted cancer therapies. This document details its chemical properties, provides a comprehensive overview of its synthesis with detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its synthesis and application.

Introduction: A Molecule in the Service of Medicine

This compound (CAS No. 236750-65-5) is a substituted benzonitrile that has gained significance as a pivotal building block in the pharmaceutical industry.[1] Its primary and most notable application is as a key intermediate in the multi-step synthesis of Erlotinib (marketed as Tarceva®).[2][3] Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4][5] The discovery and development of this intermediate are therefore directly tied to the timeline of Erlotinib's journey from laboratory to clinic. Erlotinib was approved for medical use in the United States in 2004, indicating that the synthesis of its precursors, including this compound, was established and optimized in the years leading up to this approval.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 236750-65-5 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [7] |

| Molecular Weight | 296.28 g/mol | [7] |

| Boiling Point (Predicted) | 459.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| Melting Point | 139-143 °C | [8] |

| Storage Temperature | 2-8°C | [1] |

The Synthetic Pathway: From Benzonitrile to a Key Intermediate

The synthesis of this compound is a critical step in the overall synthesis of Erlotinib. The most commonly cited method involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.

General Synthesis Overview

The synthesis initiates with a benzonitrile derivative, which undergoes nitration to introduce the nitro group at the ortho position to the nitrile group. This transformation is crucial for subsequent chemical modifications leading to the quinazoline core of Erlotinib.

Caption: Overview of the nitration reaction to synthesize the target compound.

Detailed Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on published literature.

Protocol 1: Continuous Flow Nitration [2]

-

Reactants:

-

3,4-bis(2-methoxyethoxy)benzonitrile (200g) dissolved in glacial acetic acid (3L) (Feedstock I)

-

Concentrated sulfuric acid (Feedstock II)

-

Concentrated nitric acid (Feedstock III)

-

-

Apparatus:

-

Flow pump system

-

Reaction module with temperature control

-

Cooling module

-

-

Procedure:

-

Set the flow rates of the feedstocks as follows:

-

Feedstock I: 20 ml/min

-

Feedstock II: 10 ml/min

-

Feedstock III: 6 ml/min

-

-

Ensure the molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile is 1:1.5 and the mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.[2]

-

Set the reaction temperature to 60 °C and the residence time to 60 seconds.[2]

-

Set the temperature of the cooling module to 20 °C.

-

Collect the reaction solution from the outlet of the cooling module.

-

Recover the glacial acetic acid by distillation under reduced pressure.

-

Add 1.2 L of water to the residue and extract twice with 1 L of ethyl acetate.

-

Combine the organic phases, wash to neutrality with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

-

Yield and Purity:

-

Yield: 90.58% (215.21 g)

-

Purity: 98.95%

-

Protocol 2: Batch Nitration [8][9]

-

Reactants:

-

3,4-bis(2-methoxyethoxy)benzonitrile (42g)

-

70% Nitric acid (84ml)

-

Ice-water

-

-

Apparatus:

-

Reaction flask with stirring

-

Temperature control bath

-

Filtration apparatus

-

-

Procedure:

-

Maintain 70% nitric acid (84ml) at 40 °C.

-

Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) over a period of 2 hours with stirring.[8]

-

After the addition is complete, continue stirring for an additional hour.[8]

-

Quench the reaction mass in ice-water.

-

Filter the precipitate, wash with water, and dry the material at 50 °C.

-

-

Yield and Product Characteristics:

-

Yield: 90% (44.5g)

-

Appearance: Yellow solid

-

Melting Point: 139-143 °C

-

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis of this compound.

Table 1: Synthesis Reaction Parameters

| Parameter | Protocol 1 (Continuous Flow) | Protocol 2 (Batch) |

| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | 3,4-bis(2-methoxyethoxy)benzonitrile |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 70% HNO₃ |

| Solvent | Glacial Acetic Acid | None specified (reaction in HNO₃) |

| Reaction Temperature | 60 °C | 40 °C |

| Reaction Time | 60 seconds (residence time) | 3 hours |

Table 2: Synthesis Outcomes

| Outcome | Protocol 1 (Continuous Flow) | Protocol 2 (Batch) |

| Yield | 90.58% | 90% |

| Purity | 98.95% | Not specified |

| Product Form | Solid | Yellow Solid |

| Melting Point | Not specified | 139-143 °C |

Role in Erlotinib Synthesis and as an Impurity

This compound is a critical precursor in the synthesis of Erlotinib. The nitro group is subsequently reduced to an amino group, which then participates in the formation of the quinazoline ring system of the final drug molecule.

Caption: Role of the title compound in the synthesis of Erlotinib.

Due to its close relationship in the synthetic pathway, this compound is also recognized as a potential impurity in the final Erlotinib drug product.[2][3] Its monitoring and control are therefore essential aspects of the quality control process in the manufacturing of Erlotinib.

Caption: Relationship of the compound as a potential impurity in Erlotinib.

Conclusion

The history of this compound is fundamentally a story of enabling the creation of a life-saving medication. While not a therapeutic agent itself, its efficient and high-purity synthesis is a critical determinant in the successful production of Erlotinib. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, highlighting the importance of well-characterized intermediates in the pharmaceutical landscape.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Erlotinib - Wikipedia [en.wikipedia.org]

- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. FDA drug approval summary: erlotinib (Tarceva) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key chemical intermediate primarily recognized for its role in the synthesis of Erlotinib. Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1][2] As a process-related impurity and a synthetic precursor, the characterization, quantification, and control of this compound are critical for the quality and safety of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it details the EGFR signaling pathway, the mechanism of action of Erlotinib, and the logical workflow for impurity identification.

Synonyms and Chemical Properties

A clear identification of this compound is fundamental for researchers and drug development professionals. The following table summarizes its various synonyms and key chemical properties.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Nitro-4,5-bis(2-methoxyethoxy)benzonitrile, 4,5-Di(2-methoxyethoxy)-2-nitrobenzonitrile, Erlotinib intermediate, Erlotinib Impurity W |

| CAS Number | 236750-65-5 |

| Molecular Formula | C13H16N2O6[3] |

| Molecular Weight | 296.28 g/mol [3] |

| Appearance | Yellow-green crystalline powder |

| Boiling Point | 459.3 ± 45.0 °C (Predicted)[2] |

| Density | 1.26 ± 0.1 g/cm3 (Predicted)[2] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[4]

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create the primary feedstock.[4]

-

Prepare separate feedstocks of concentrated sulfuric acid and concentrated nitric acid.[4]

-

Using a flow pump, adjust the flow rates to 20 ml/min for the benzonitrile solution, 10 ml/min for the concentrated sulfuric acid, and 6 ml/min for the concentrated nitric acid. This maintains a molar ratio of approximately 1:1.5 of the benzonitrile to nitric acid and a 1:4 mass ratio of nitric acid to sulfuric acid.[4]

-

The reaction is conducted at a controlled temperature of 60°C with a residence time of 60 seconds.[4]

-

After the reaction, the glacial acetic acid is recovered from the collected solution by distillation under reduced pressure.[4]

-

The remaining residue is then dissolved in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[4]

-

The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and then evaporated to yield this compound.[4]

Analytical Method for Impurity Profiling of Erlotinib

The quantification of this compound as an impurity in Erlotinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Chromatographic Conditions for HPLC Analysis:

| Parameter | Condition |

| System | HPLC with UV or PDA detector[5] |

| Column | Kromasil C18 (250 x 4.6 mm, 5µm) or equivalent[5] |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | A gradient program is typically used to separate all impurities. |

| Flow Rate | 1.2 mL/min[5] |

| Column Temperature | 50°C[5] |

| Detection Wavelength | 248 nm[5] |

| Injection Volume | 10 µL[5] |

Sample Preparation:

-

Prepare a diluent, for instance, a mixture of water and methanol.[5]

-

Dissolve the Erlotinib sample in the diluent to a final concentration of approximately 1 mg/mL.[5]

Signaling Pathways and Logical Relationships

As this compound is an intermediate in the synthesis of the EGFR inhibitor Erlotinib, understanding the EGFR signaling pathway is paramount for researchers in drug development.

EGFR Signaling Pathway and Inhibition by Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7] Erlotinib acts as a reversible inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site, thereby preventing receptor autophosphorylation and blocking downstream signaling.[1][6]

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow for Impurity Identification

The identification and structural elucidation of impurities such as this compound during drug development follow a logical workflow, integrating various analytical techniques.

Caption: General workflow for impurity identification and structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 236750-65-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Intermediate in Erlotinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a critical intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] This document details the physicochemical properties, synthesis methodologies, and purification techniques for this key intermediate. Furthermore, it outlines its subsequent conversion to Erlotinib and provides a visualization of the relevant biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of oncology therapeutics.

Introduction

Erlotinib is a targeted cancer therapy that functions by inhibiting the EGFR tyrosine kinase, thereby disrupting the signaling pathways that lead to cell proliferation.[2][3] The efficient and cost-effective synthesis of Erlotinib is paramount to its accessibility as a life-saving medication. The multi-step synthesis of this active pharmaceutical ingredient (API) relies on the availability of high-purity intermediates.[4] this compound (CAS No: 236750-65-5) is a fundamental building block in this process, providing the core chemical scaffold necessary for the eventual formation of the quinazoline ring system of Erlotinib.[4][5][6][7] Its precise structure, featuring nitro and nitrile functionalities, is strategically designed for subsequent chemical transformations.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 236750-65-5 | [8][9] |

| Molecular Formula | C13H16N2O6 | [10] |

| Molecular Weight | 296.28 g/mol | [10][11] |

| Appearance | Yellow-green crystalline powder | [9] |

| Melting Point | 139-143 °C | [5] |

| Boiling Point | 459.3±45.0 °C (Predicted) | [12] |

| Density | 1.26±0.1 g/cm3 (Predicted) | [12] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [13] |

| Storage Temperature | 2-8°C | [12] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. Several methodologies have been reported, with variations in nitrating agents and reaction conditions.

Experimental Protocols

Method 1: Nitration with Nitric Acid in Acetic Acid

This method utilizes a mixture of concentrated nitric acid and sulfuric acid in glacial acetic acid.

-

Reactants:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (CH₃COOH)

-

-

Procedure:

-

Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the solution of the starting material and slowly add the nitrating mixture while maintaining a low temperature (typically below 5 °C).

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.

-

Quench the reaction by pouring the mixture into ice water.

-

The precipitated product is collected by filtration, washed with water until neutral, and dried.[5]

-

-

Quantitative Data: A reported synthesis using a continuous flow reactor with a reaction temperature of 60 °C and a residence time of 60 seconds yielded 215.21 g of this compound with a yield of 90.58% and a purity of 98.95%.[8]

Method 2: Nitration with 70% Nitric Acid

This protocol employs 70% nitric acid as the nitrating agent.

-

Reactants:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

70% Nitric Acid (HNO₃)

-

-

Procedure:

-

Maintain 70% nitric acid at 40 °C.

-

Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over a period of 2 hours with stirring.

-

Continue stirring for an additional hour after the addition is complete.

-

Quench the reaction by pouring the mass into ice-water.

-

Filter the precipitate, wash with water, and dry the material at 50 °C.[5]

-

-

Quantitative Data: This method has been reported to yield 44.5g of the product, which corresponds to a 90% yield.[5]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Role in Erlotinib Synthesis

This compound is a pivotal intermediate that undergoes a series of transformations to yield Erlotinib. The key steps involve the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline core, and finally, coupling with 3-ethynylaniline.

Subsequent Reaction Steps

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.[5][6][7] This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or ammonium formate in the presence of Pd/C.[3]

-

Formation of the Quinazoline Ring: The resulting 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile is then cyclized to form the 6,7-bis(2-methoxyethoxy)quinazoline core. This is often achieved by reaction with a formylating agent like N,N-dimethylformamide dimethyl acetal to yield an intermediate which is then reacted with 3-ethynylaniline.[5][6][7]

-

Coupling with 3-Ethynylaniline: The final key step is the coupling of the quinazoline intermediate with 3-ethynylaniline to form the Erlotinib free base.[5][6]

-

Salt Formation: The Erlotinib free base is then typically converted to its hydrochloride salt, Erlotinib hydrochloride, for pharmaceutical formulation.[6]

Erlotinib Synthesis Pathway Diagram

References

- 1. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]

- 2. nbinno.com [nbinno.com]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 6. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 236750-65-5 [chemicalbook.com]

- 9. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. GSRS [precision.fda.gov]

- 11. 厄洛替尼杂质Q对照品|236750-65-5|this compound|厄洛替尼杂质 [canspec.cn]

- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. chembk.com [chembk.com]

A Theoretical and Computational Investigation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Erlotinib Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a notable intermediate and impurity in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1] While extensive experimental research on this specific compound is not widely published, this document leverages established computational chemistry methodologies to elucidate its structural, electronic, and spectroscopic properties. Through Density Functional Theory (DFT) calculations, this guide presents optimized molecular geometry, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis. The presented data and protocols offer a foundational resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding of this molecule's characteristics and its potential impact on the quality and efficacy of Erlotinib.

Introduction

This compound is a substituted benzonitrile that serves as a critical building block in the synthesis of Erlotinib, a targeted therapy for non-small cell lung cancer and pancreatic cancer.[1] As an impurity, designated as Erlotinib Impurity Q, its characterization is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Computational chemistry provides a powerful avenue for investigating the intrinsic properties of such molecules, offering insights that complement and guide experimental studies. This guide details a theoretical investigation of this compound, employing Density Functional Theory (DFT) to predict its molecular structure and spectroscopic signatures.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are essential for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [2] |

| Molecular Weight | 296.28 g/mol | [2] |

| CAS Number | 236750-65-5 | [1] |

| Appearance | Yellow-green crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | |

| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-] | [2] |

| InChIKey | JNNCLIICKUIURH-UHFFFAOYSA-N | [2] |

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The methodology is consistent with standard practices for the computational analysis of organic molecules.

Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis

To predict the infrared (IR) and Raman spectra, harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies. A scaling factor of 0.967 is commonly used for B3LYP/6-311++G(d,p) calculations. The vibrational modes were assigned based on their potential energy distribution (PED).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was performed on the optimized geometry to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms. The NBO analysis provides a localized picture of the electronic structure, which is useful for understanding the chemical bonding and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, were calculated at the B3LYP/6-311++G(d,p) level. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Predicted Spectroscopic and Electronic Data

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Table 1: Predicted Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹, Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~2230 | Medium | Strong | C≡N stretching |

| ~1580 | Strong | Medium | Aromatic C=C stretching |

| ~1520 | Very Strong | Medium | Asymmetric NO₂ stretching |

| ~1340 | Strong | Strong | Symmetric NO₂ stretching |

| ~1260 | Strong | Medium | Ar-O-C asymmetric stretching |

| ~1120 | Strong | Medium | C-O-C stretching |

| ~850 | Medium | Weak | C-H out-of-plane bending |

Note: These are predicted values and may differ from experimental results.

Table 2: Predicted NBO Analysis Data (Selected Atoms)

| Atom | Natural Charge (e) | Hybridization |

| N (Nitrile) | -0.45 | sp |

| C (Nitrile) | +0.15 | sp |

| N (Nitro) | +0.60 | sp² |

| O (Nitro) | -0.40 | sp² |

| O (Methoxyethoxy) | -0.55 | sp² |

Note: Natural charges are calculated based on the NBO population analysis.

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.10 |

| HOMO-LUMO Gap | 4.15 |

Note: These values provide an indication of the molecule's electronic excitability and kinetic stability.

Experimental Protocols (Simulated)

While specific experimental data for this compound is scarce in the literature, a standard experimental workflow for its characterization would involve the following protocols.

Synthesis

A plausible synthetic route involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[1]

-

Materials : 3,4-bis(2-methoxyethoxy)benzonitrile, glacial acetic acid, concentrated sulfuric acid, concentrated nitric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure :

-

Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product and wash with water.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization

-

FT-IR Spectroscopy : Record the FT-IR spectrum of the solid sample using a KBr pellet or ATR accessory to identify the characteristic functional groups (C≡N, NO₂, C-O).

-

¹H and ¹³C NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Mass Spectrometry : Obtain the mass spectrum using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.

-

UV-Vis Spectroscopy : Record the UV-Vis absorption spectrum in a suitable solvent (e.g., methanol or acetonitrile) to determine the electronic transition properties.

Visualizations

Logical Workflow for Computational Analysis

Caption: Workflow for the computational analysis of the target molecule.

Synthesis and Characterization Pathway

Caption: Pathway for the synthesis and characterization of the title compound.

Conclusion

This technical guide has presented a detailed theoretical and computational study of this compound. The predicted molecular properties, spectroscopic data, and electronic structure information provide a valuable baseline for future experimental work and for understanding its role as a key intermediate and impurity in the synthesis of Erlotinib. The computational and simulated experimental protocols outlined herein offer a robust framework for the analysis of this and structurally related molecules, aiding in the development of high-quality pharmaceuticals. Further experimental validation of these computational predictions is encouraged to build a more complete understanding of this important compound.

References

Methodological & Application

Application Notes and Protocols: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a Photocleavable Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a photocleavable protecting group (PPG), also known as a photocage. While this compound is principally documented as a synthetic intermediate in the manufacturing of the EGFR inhibitor Erlotinib[1][2], its structural similarity to the well-established 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group suggests its potential for the light-mediated release of bioactive molecules. The protocols and data presented herein are based on established methodologies for DMNB and are intended to serve as a guide for researchers exploring the application of this novel PPG. The addition of the two methoxyethoxy side chains is hypothesized to enhance aqueous solubility, a desirable property for biological applications.

Introduction to Photocleavable Protecting Groups

Photocleavable protecting groups are moieties that can be removed from a molecule upon exposure to light of a specific wavelength. This technology offers precise spatiotemporal control over the release of active substances, such as drugs, signaling molecules, or nucleic acids, making it an invaluable tool in chemical biology, pharmacology, and materials science. The 2-nitrobenzyl scaffold is one of the most widely used classes of PPGs. Upon absorption of UV-A light (typically 350-365 nm), an intramolecular rearrangement occurs, leading to the cleavage of the protected substrate and the formation of a nitrosobenzaldehyde byproduct. The efficiency of this process is determined by the compound's molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φ) of photolysis.

Proposed Mechanism of Photocleavage

The photocleavage of this compound is expected to follow the canonical mechanism for 2-nitrobenzyl derivatives. Irradiation with UV light excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly rearranges to release the caged substrate and form the 2-nitroso-4,5-bis(2-methoxyethoxy)benzaldehyde byproduct.

Caption: Proposed photocleavage mechanism for a 2-nitrobenzyl-type PPG.

Quantitative Data Summary

As the use of this compound as a PPG has not been documented, the following table provides established data for the analogous 4,5-dimethoxy-2-nitrobenzyl (DMNB) group alongside predicted values for the title compound. The uncaging efficiency of a PPG is often evaluated by the product of its molar extinction coefficient (ε) and its quantum yield (Φ).

| Parameter | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group | This compound (Predicted) |

| Typical Substrates | Alcohols, Carboxylates, Phosphates, Amines[3][4] | Alcohols, Carboxylates, Phosphates, Amines |

| Absorption Max (λmax) | ~350 nm | ~350-360 nm |

| Photolysis Wavelength | 350-365 nm | 350-365 nm |

| Molar Extinction Coeff. (ε) at ~350 nm | ~5,000 M⁻¹cm⁻¹ | ~5,000 - 5,500 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.01 - 0.1 (substrate dependent) | 0.01 - 0.1 |

| Key Advantage | Well-established, numerous protocols available. | Predicted enhanced aqueous solubility due to methoxyethoxy chains. |

| Byproduct | 4,5-Dimethoxy-2-nitrosobenzaldehyde | 4,5-Bis(2-methoxyethoxy)-2-nitrosobenzaldehyde |

Note: The predicted values are based on the structural similarity to the DMNB group. The methoxyethoxy chains are not expected to significantly alter the core chromophore but may slightly red-shift the absorption maximum and enhance water solubility. Experimental validation is required.

Experimental Protocols

The following are generalized protocols for the synthesis and photolysis of compounds caged with this compound, adapted from established procedures for DMNB.[5] All procedures involving the caged compound should be performed in the dark or under red light to prevent premature cleavage.

Protocol 1: Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl Bromide (Caging Agent)